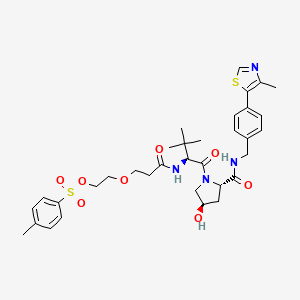![molecular formula C11H10N2O5S B13723546 2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid is a complex organic compound that features a thiazole ring, a furan ring, and a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid typically involves the condensation of a furan aldehyde with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems for monitoring and controlling reaction parameters. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazole derivatives.
Substitution: Various substituted thiazole and furan derivatives.
Applications De Recherche Scientifique
2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities with 2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid.
Furan derivatives: Compounds such as furfural, furan-2-carboxylic acid, and furan-3-carboxylic acid are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a furan ring, and a hydroxypropanoic acid moiety This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Propriétés
Formule moléculaire |
C11H10N2O5S |
|---|---|
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H10N2O5S/c14-5-7(10(16)17)12-11-13-9(15)8(19-11)4-6-2-1-3-18-6/h1-4,7,14H,5H2,(H,16,17)(H,12,13,15)/b8-4- |
Clé InChI |
UDANKBHASRWZOK-YWEYNIOJSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C\2/C(=O)NC(=NC(CO)C(=O)O)S2 |
SMILES canonique |
C1=COC(=C1)C=C2C(=O)NC(=NC(CO)C(=O)O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


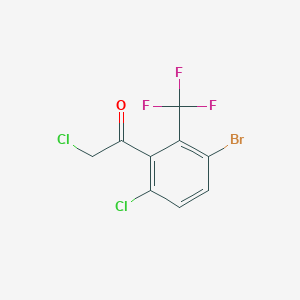

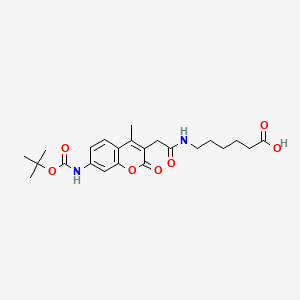

![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
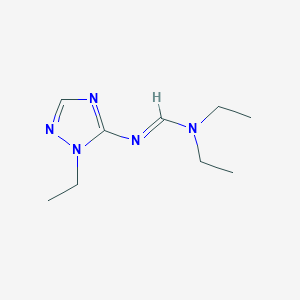

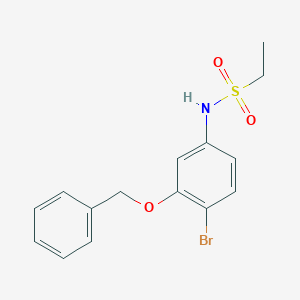

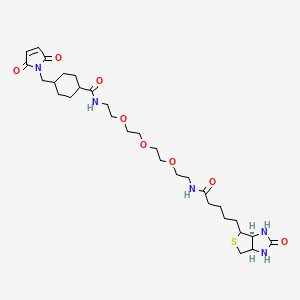
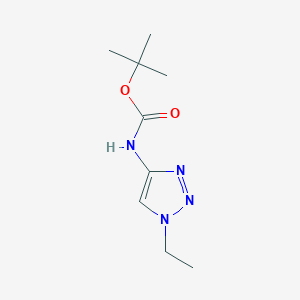
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
